
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide, also known as CMF-011, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as enaminones, which have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the upregulation of pro-apoptotic proteins. It has also been shown to inhibit the activity of key enzymes involved in angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is its potent cytotoxic activity against a range of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, its complex synthesis method and limited availability may limit its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide. One area of interest is the development of more efficient synthesis methods that could make the compound more readily available for further study. Another area of interest is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to elucidate the mechanism of action of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide and to identify potential biomarkers that could be used to predict its efficacy in different types of cancer.
Métodos De Síntesis
The synthesis of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is a multi-step process that involves the preparation of several intermediate compounds. The starting materials for the synthesis are 4-acetamidophenol and 3-chloro-4-methoxybenzaldehyde, which are reacted in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with malononitrile in the presence of a catalyst to form the enaminonitrile, which is subsequently hydrolyzed to form (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide has been the subject of extensive scientific research due to its potential use in cancer treatment. Studies have shown that it possesses potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models.
Propiedades
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12(24)22-15-4-6-16(7-5-15)23-19(25)14(11-21)9-13-3-8-18(26-2)17(20)10-13/h3-10H,1-2H3,(H,22,24)(H,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUKTPPDDPBQN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)
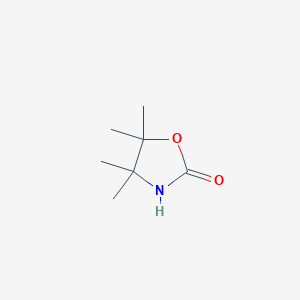
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)
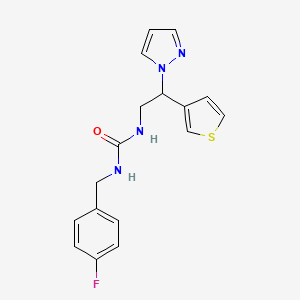
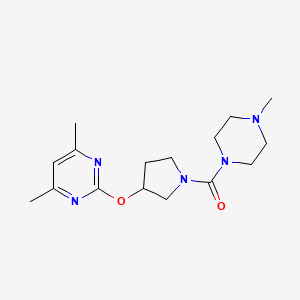
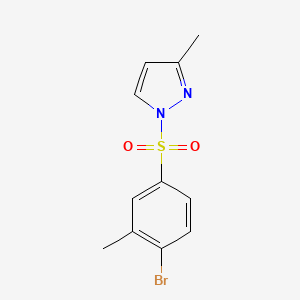


![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)
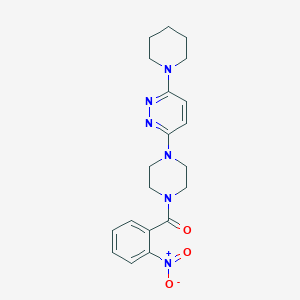
![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)